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Compound of Interest

Compound Name:
tert-Butyl 3-formylazepane-1-

carboxylate

CAS No.: 1440961-03-4

Cat. No.: B2559324 Get Quote

Executive Summary: The "Medium Ring" Threshold
In medicinal chemistry, the transition from a 7-membered ring (Azepane) to an 8-membered

ring (Azocane) represents a critical threshold in physicochemical behavior and synthetic

challenge.[1] While azepanes are established "privileged scaffolds" found in approved drugs

like cetirizine and azelastine, azocanes reside firmly in the "medium ring" domain (8–11 atoms).

This guide objectively compares these two heterocycles, analyzing how the addition of a single

methylene unit drastically alters conformational entropy, transannular strain, and synthetic

accessibility.

Physicochemical Profiling
The shift from 7- to 8-membered rings introduces significant "Prelog strain" (transannular

interaction). The table below summarizes the key differential properties.

Table 1: Comparative Physicochemical Properties

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2559324?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC9848257/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2559324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
Azepane

(Hexamethyleneimin

e)

Azocane

(Heptamethyleneimi

ne)

Implication for Drug

Design

Formula C₆H₁₃N C₇H₁₅N
One methylene (-

CH₂-) difference.

Molecular Weight 99.18 g/mol 113.20 g/mol
Slight increase;

minimal impact on LE.

LogP (Exp) ~1.7 ~2.2 (Est.)

Azocane is

significantly more

lipophilic (+0.5 LogP),

affecting CNS

penetration.

pKa (Conj. Acid) 11.07 10.67

Azocane is slightly

less basic due to ring

strain/solvation

effects.

Ring Strain ~6.2 kcal/mol ~9.7 kcal/mol

Azocane suffers from

severe transannular

strain (H-H eclipsing).

[1]

Entropic Penalty Moderate High

Azocane binding often

incurs a higher

entropic cost (

).[1]
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Analyst Insight: The pKa drop in azocane is counter-intuitive for a larger alkyl chain but is

attributed to the difficulty of solvating the ammonium ion in the sterically crowded, medium-sized

ring.

Conformational Analysis: The Energy Landscape
Understanding the 3D shape is crucial for binding affinity.

Azepane: Exists predominantly in a Twist-Chair conformation. It is flexible but possesses

defined low-energy wells that allow for predictable vector positioning of substituents.

Azocane: Exhibits the classic "medium ring effect." It lacks a single, dominant low-energy

conformer comparable to the chair of cyclohexane.[2] The Boat-Chair (BC) is often the global

minimum, but it is separated from other conformers (Crown, Boat-Boat) by low energy

barriers.[1] This "floppiness" often leads to promiscuous binding or reduced potency unless

the ring is constrained by fusion or unsaturation.

Diagram 1: Conformational Energy Landscape Concept
The following diagram illustrates the difference in conformational definition between the two

rings.
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Figure 1: Conformational energy landscape.[1] Azepane shows defined minima, while azocane

exists in a flux of multiple conformers due to transannular interactions.

Synthetic Accessibility & Protocols
Synthesis is the primary bottleneck for adopting azocane scaffolds.

Mechanism: Ring-Closing Metathesis (RCM)
RCM is the standard for forming medium rings, but the kinetics differ vastly.[1]

Azepane Formation: Generally favorable. Can be run at standard concentrations (0.05 M –

0.1 M).

Azocane Formation: Disfavored. The entropy of activation (

) is highly negative (probability of chain ends meeting is low). Requires High Dilution (0.001
M) to prevent intermolecular oligomerization.

Diagram 2: Comparative Synthesis Workflow
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Figure 2: Synthetic workflow comparison. Note the critical dilution requirement for azocane

synthesis to avoid oligomerization.

Experimental Protocol: High-Dilution RCM for Azocane
Use this protocol to minimize dimerization when synthesizing 8-membered rings.

Preparation: Dissolve the diene precursor (1.0 equiv) in degassed anhydrous

dichloromethane (DCM).

Dilution: Adjust total volume so the final concentration will be 1 mM (0.001 M). Note: For

azepane, 50 mM is acceptable.

Catalyst Addition: Add Grubbs II catalyst (5–10 mol%) in one portion.
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Alternative: For difficult substrates, add the catalyst solution dropwise over 4 hours using a

syringe pump to keep the active catalyst concentration low relative to the substrate.

Reflux: Heat to reflux (40°C) for 12–24 hours under inert atmosphere (Ar/N₂).

Quench: Add ethyl vinyl ether (excess) to quench the ruthenium carbene.

Purification: Concentrate and purify via silica gel chromatography. Expect lower Rf

separation due to oligomer byproducts.

SAR & Bioisosterism: The Balanol Case Study
Is replacing an azepane with an azocane a viable bioisosteric strategy? Case Study: Balanol

Analogs (PKC Inhibitors) Balanol is a potent fungal metabolite containing a central azepane

ring.[3] Researchers synthesized ring-expanded analogs to probe the active site of Protein

Kinase C (PKC).

Azepane (Native): High potency (IC₅₀ < 10 nM). The ring holds the benzophenone and

phenol moieties in a specific spatial arrangement complementary to the ATP-binding site.

Azocane (Analog): Potency dropped significantly or selectivity shifted. The increased

flexibility of the 8-membered ring allowed the substituents to adopt multiple orientations,

increasing the entropic penalty upon binding.

Conclusion: Azocane is not a direct bioisostere for azepane. It is best used when:

The binding pocket is large and requires a longer vector reach.

You need to break potency at a primary target to improve selectivity for a secondary target

(e.g., sparing PKA while hitting PKC).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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